molecular formula C11H14N4O2 B1375853 Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate CAS No. 1394003-94-1

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Cat. No.: B1375853
CAS No.: 1394003-94-1
M. Wt: 234.25 g/mol
InChI Key: JHESLHSAPMWRQO-UHFFFAOYSA-N
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Description

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core with a tert-butyl carbamate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazolo[1,5-A]pyrimidine core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups replacing the tert-butyl carbamate.

Scientific Research Applications

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins and nucleic acids, to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: A core structure similar to tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate but without the tert-butyl carbamate group.

    Tert-butyl pyrazolo[3,4-d]pyrimidin-2-ylcarbamate: A structural isomer with a different arrangement of the pyrazolo and pyrimidine rings.

    Pyrazolo[1,5-A]pyrimidin-2-ylamine: A derivative with an amine group instead of the carbamate group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable intermediate in various synthetic and medicinal chemistry applications.

Biological Activity

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and supporting research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is known to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have identified its role as a selective inhibitor of casein kinase 2 (CK2) and other kinases implicated in cancer progression and cell signaling pathways .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit CK2 and Pim-1 kinases effectively, which are critical in regulating cell growth and survival. The inhibition of these kinases can lead to reduced cell proliferation in cancer cells .
  • Cancer Therapeutics : Research indicates that derivatives of pyrazolo[1,5-A]pyrimidine have demonstrated significant anticancer activity across various cancer cell lines. For example, one study reported a mean growth inhibition of 43.9% across 56 different cancer cell lines .
  • Selectivity and Potency : The compound's selectivity for specific kinases has been highlighted in multiple studies. For instance, certain derivatives showed IC50 values as low as 8 nM for CK2α, indicating potent inhibitory effects .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition of CK2 : A study optimized pyrazolo[1,5-A]pyrimidines to yield selective CK2 inhibitors. The synthesized compounds were tested against a panel of 56 kinases using differential scanning fluorimetry (DSF), revealing several potent inhibitors with high selectivity for CK2 .
  • Pim-1 Inhibition : Another investigation focused on the inhibition of Pim-1 kinase, which is associated with cancer progression. The study demonstrated that specific compounds could suppress the phosphorylation of BAD protein at submicromolar concentrations, indicating significant cellular activity .
  • Anticancer Activity : A comprehensive evaluation across multiple cancer cell lines showed that certain derivatives not only inhibited kinase activity but also induced apoptosis and cell cycle arrest in treated cells. For example, compounds were found to cause significant G0–G1 phase arrest in cancer cells compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseIC50 (nM)Effect Observed
CK2 InhibitionCK2α8High selectivity and potency
Pim-1 InhibitionPim-1<100Suppressed BAD phosphorylation
Anticancer ActivityVariousVariesMean GI% inhibition across 56 lines: 43.9%

Table 2: Selective Inhibitors Derived from this compound

Compound IDTarget KinaseSelectivity ScoreNotable Findings
IC19CK2HighPotent inhibitor with low cytotoxicity
IC20CK2ModerateGood cellular tool compound

Properties

IUPAC Name

tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESLHSAPMWRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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